Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl- Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
Brand Name: Vulcanchem
CAS No.: 61381-31-5
VCID: VC15982851
InChI: InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3
SMILES:
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-

CAS No.: 61381-31-5

Cat. No.: VC15982851

Molecular Formula: C11H9N3O

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl- - 61381-31-5

Specification

CAS No. 61381-31-5
Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
IUPAC Name 3-methyl-3H-imidazo[1,2-c]quinazolin-2-one
Standard InChI InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3
Standard InChI Key WTILFXBOASEDIB-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N=C2N1C=NC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound’s scaffold consists of a quinazoline ring (a bicyclic structure with two nitrogen atoms) fused to an imidazole ring (a five-membered ring containing two nitrogen atoms). The methyl group at position 3 introduces steric and electronic modifications that influence reactivity and interactions with biological targets. The IUPAC name, 3-methyl-3H-imidazo[1,2-c]quinazolin-2-one, reflects this arrangement, while its canonical SMILES string (CC1C(=O)N=C2N1C=NC3=CC=CC=C32\text{CC1C(=O)N=C2N1C=NC3=CC=CC=C32}) provides a machine-readable representation of the connectivity .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related imidazoquinazolines reveal characteristic peaks. For example, the parent compound imidazo[1,2-c]quinazolin-2(3H)-one exhibits 1H^1\text{H} NMR signals at δ 8.72–7.23 ppm for aromatic protons and δ 5.48 ppm for bridgehead hydrogens . While specific spectra for the 3-methyl derivative are unavailable, computational models predict similar aromatic splitting patterns, with the methyl group appearing as a singlet near δ 2.1–2.3 ppm .

Synthesis and Derivative Development

Copper-Catalyzed Ullmann Coupling

A general synthesis route involves copper-catalyzed Ullmann-type C–N coupling, as demonstrated for analogous imidazoquinazolines . In a representative procedure:

  • Reagents: A mixture of iodobenzene (1.0 mmol), benzimidazole (1.2 mmol), K2CO3\text{K}_2\text{CO}_3 (2.0 mmol), and CuI\text{CuI} (0.20 mmol) in DMF is stirred at 150°C for 2 hours.

  • Cyclization: Cu(OAc)2H2O\text{Cu(OAc)}_2 \cdot \text{H}_2\text{O} (0.5 mmol) is added to the same flask, and heating continues for 2–5 hours.

  • Workup: The crude product is extracted with ethyl acetate, dried over Na2SO4\text{Na}_2\text{SO}_4, and purified via silica gel chromatography .

This method achieves moderate to high yields (50–85%) for structurally related compounds, though optimization may be required for the 3-methyl variant.

Structural Modifications

Derivatives with enhanced bioactivity often incorporate substituents at positions 5, 8, and 9. For instance, 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 1031245-78-9) features a benzyl group at N3, methoxy groups at C8/C9, and a sulfanyl moiety at C5 . Such modifications improve solubility and target affinity, suggesting avenues for optimizing the 3-methyl lead compound.

Biological Activities and Hypothetical Mechanisms

Kinase Inhibition

The planar aromatic system of quinazolinones enables π–π stacking with kinase ATP-binding pockets. Benzimidazo[1,2-c]quinazolines inhibit tyrosine kinases like EGFR and VEGFR at IC50 values of 0.5–2.0 µM . Substitution at C3 (e.g., methyl groups) may enhance selectivity by occupying hydrophobic subpockets, though confirmatory studies are needed.

Comparative Analysis with Related Compounds

PropertyImidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-Imidazo[1,2-c]quinazolin-2(3H)-one3-Benzyl-8,9-dimethoxy derivative
Molecular FormulaC11H9N3O\text{C}_{11}\text{H}_9\text{N}_3\text{O}C10H7N3O\text{C}_{10}\text{H}_7\text{N}_3\text{O}C27H25N3O3S\text{C}_{27}\text{H}_{25}\text{N}_3\text{O}_3\text{S}
Molecular Weight (g/mol)199.21185.18471.57
Key SubstituentsC3-methylNoneC3-benzyl, C8/C9-methoxy, C5-sulfanyl
BioactivityHypothetical kinase inhibitionUnknownAntibacterial, kinase inhibition
Synthetic YieldNot reported60–75% 40–55%

Future Directions and Challenges

Target Identification

High-throughput screening against kinase libraries and bacterial panels is critical to elucidate the 3-methyl derivative’s therapeutic potential. Molecular docking studies using EGFR (PDB ID: 1M17) or DNA gyrase (PDB ID: 1KZN) could prioritize experimental assays .

Pharmacokinetic Optimization

The compound’s logP (predicted 2.1–2.5) suggests moderate lipophilicity, which may limit bioavailability. Introducing polar groups (e.g., hydroxyl or amine) at C5 or C8 could improve aqueous solubility without compromising activity, as seen in 8,9-dimethoxy analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator